

# An In-depth Technical Guide to 2-Amino-5-chloro-3-methylpyridine

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## Compound of Interest

Compound Name: 2-Amino-5-chloro-3-methylpyridine

Cat. No.: B1330711

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## Abstract

**2-Amino-5-chloro-3-methylpyridine** is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique substitution pattern, featuring an amino group, a chloro group, and a methyl group on the pyridine ring, imparts specific reactivity and properties that are leveraged in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed representative synthesis protocol, and the applications of **2-Amino-5-chloro-3-methylpyridine**.

## Chemical and Physical Properties

**2-Amino-5-chloro-3-methylpyridine**, also known as 5-chloro-3-methylpyridin-2-amine, is a solid at room temperature. The following tables summarize its key quantitative data.

## Table 1: General Properties

Property	Value
CAS Number	20712-16-7
Molecular Formula	C <sub>6</sub> H <sub>7</sub> CIN <sub>2</sub>
Molecular Weight	142.59 g/mol
Appearance	White to light yellow powder/crystal
Melting Point	68.0 to 72.0 °C

## Table 2: Spectroscopic Data (Representative for aminopyridine derivatives)

While specific, comprehensive spectral data for **2-Amino-5-chloro-3-methylpyridine** is not readily available in the public domain, the following table provides representative data for similar aminopyridine structures to aid in characterization.

Spectroscopy	Characteristic Peaks/Signals
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 7.5-8.0 (d, 1H, pyridine ring H), δ 6.5-7.0 (d, 1H, pyridine ring H), δ 4.0-5.0 (br s, 2H, -NH <sub>2</sub> ), δ 2.1-2.3 (s, 3H, -CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 155-160 (C-NH <sub>2</sub> ), δ 140-145 (C-Cl), δ 135-140 (C-CH <sub>3</sub> ), δ 120-130 (CH), δ 110-120 (CH), δ 15-20 (-CH <sub>3</sub> )
FT-IR (KBr, cm <sup>-1</sup> )	3400-3200 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1620-1580 (C=C and C=N stretch), 850-750 (C-Cl stretch)
Mass Spectrometry (EI)	m/z 142 (M <sup>+</sup> ), 107 (M <sup>+</sup> - Cl)

## Synthesis of 2-Amino-5-chloro-3-methylpyridine

A detailed, peer-reviewed synthesis protocol specifically for **2-Amino-5-chloro-3-methylpyridine** is not widely published. However, a common and effective method for the synthesis of aminopyridines is through the amination of the corresponding chloropyridine. The

following is a representative experimental protocol adapted from general procedures for similar transformations.

## Experimental Protocol: Amination of 2,5-dichloro-3-methylpyridine

### Materials:

- 2,5-dichloro-3-methylpyridine
- Aqueous ammonia (28-30%)
- Copper(II) sulfate ( $\text{CuSO}_4$ ) (catalyst)
- Toluene
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Beakers, graduated cylinders, and other standard laboratory glassware

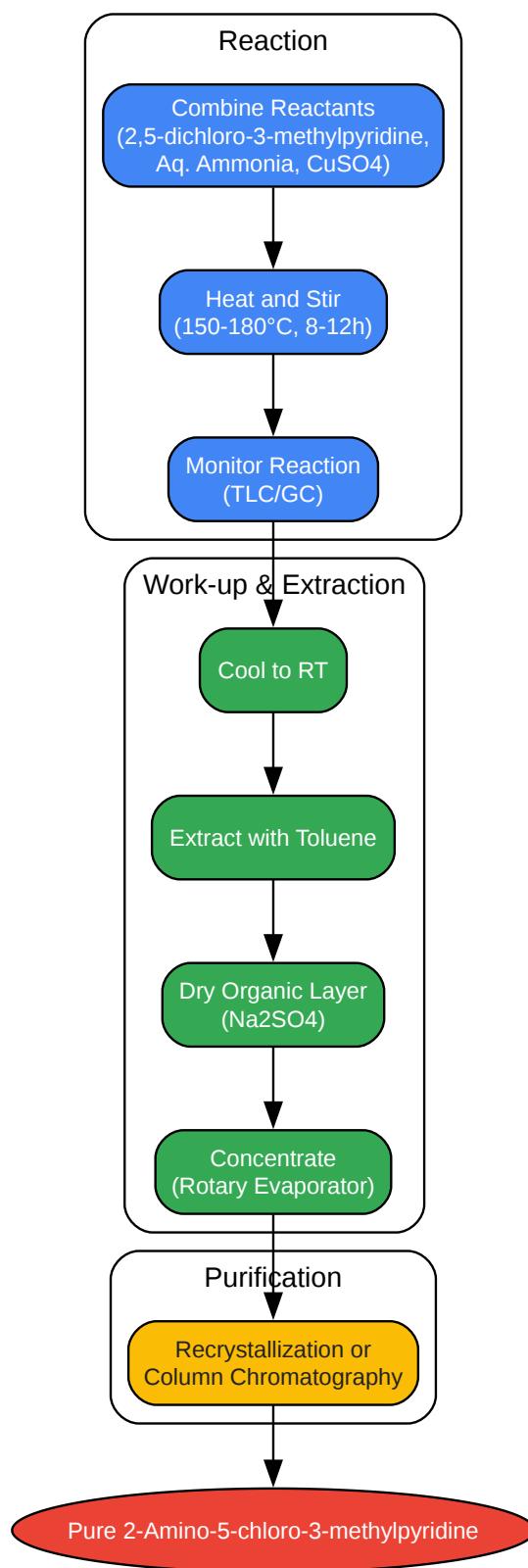
### Procedure:

- Reaction Setup: In a high-pressure reaction vessel, combine 2,5-dichloro-3-methylpyridine (1 equivalent), aqueous ammonia (10-20 equivalents), and a catalytic amount of copper(II) sulfate (0.05-0.1 equivalents).
- Reaction: Seal the vessel and heat the mixture to 150-180°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 8-12 hours).

- Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.
- Extraction: Add toluene to the separatory funnel and shake to extract the product. Separate the organic layer. Repeat the extraction of the aqueous layer with toluene two more times.
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **2-Amino-5-chloro-3-methylpyridine** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

## Logical Workflow and Visualization

The synthesis and purification process can be visualized as a clear workflow.

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Caption: Synthesis and Purification Workflow for **2-Amino-5-chloro-3-methylpyridine**.

# Applications in Research and Development

**2-Amino-5-chloro-3-methylpyridine** is a valuable intermediate in organic synthesis. Its primary applications are in the pharmaceutical and agrochemical industries. The amino group can be readily diazotized and substituted, or acylated, while the chloro group can participate in various cross-coupling reactions, making it a versatile scaffold for building more complex molecules. It is a key component in the synthesis of certain insecticides and herbicides. In drug discovery, it can be incorporated into lead compounds to modulate their physicochemical properties and biological activity.

## Safety and Handling

**2-Amino-5-chloro-3-methylpyridine** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of **2-Amino-5-chloro-3-methylpyridine** for professionals in research and development. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in various scientific endeavors.

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